2-Iodo-4-methyl-6-nitrophenol 2-Iodo-4-methyl-6-nitrophenol
Brand Name: Vulcanchem
CAS No.: 69492-91-7
VCID: VC1974368
InChI: InChI=1S/C7H6INO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3
SMILES: CC1=CC(=C(C(=C1)I)O)[N+](=O)[O-]
Molecular Formula: C7H6INO3
Molecular Weight: 279.03 g/mol

2-Iodo-4-methyl-6-nitrophenol

CAS No.: 69492-91-7

Cat. No.: VC1974368

Molecular Formula: C7H6INO3

Molecular Weight: 279.03 g/mol

* For research use only. Not for human or veterinary use.

2-Iodo-4-methyl-6-nitrophenol - 69492-91-7

Specification

CAS No. 69492-91-7
Molecular Formula C7H6INO3
Molecular Weight 279.03 g/mol
IUPAC Name 2-iodo-4-methyl-6-nitrophenol
Standard InChI InChI=1S/C7H6INO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3
Standard InChI Key ZGSKNXKQYFZYAW-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)I)O)[N+](=O)[O-]
Canonical SMILES CC1=CC(=C(C(=C1)I)O)[N+](=O)[O-]

Introduction

Chemical Identity and Structure

2-Iodo-4-methyl-6-nitrophenol is an aromatic compound belonging to the class of halogenated nitrophenols. Its structure consists of a phenol core with three functional group substitutions: an iodo group at position 2, a methyl group at position 4, and a nitro group at position 6 .

Basic Identification

Table 1: Chemical Identification Parameters

ParameterValue
Chemical Name2-Iodo-4-methyl-6-nitrophenol
CAS Registry Number69492-91-7
Molecular FormulaC₇H₆INO₃
Molecular Weight279.0319 g/mol
IUPAC Standard InChIKeyZGSKNXKQYFZYAW-UHFFFAOYSA-N
Synonyms2-Iodo-6-nitro-p-cresol, Phenol, 2-iodo-4-methyl-6-nitro-

The molecular structure features a phenol hydroxyl group, which contributes to its acidic properties, while the iodo substitution introduces a heavy halogen atom that affects its physical and chemical behavior . The methyl group at the para position relative to the hydroxyl group classifies this compound as a p-cresol derivative, while the nitro group adds strong electron-withdrawing character to the molecule .

Physical and Chemical Properties

2-Iodo-4-methyl-6-nitrophenol exhibits distinctive physical and chemical properties that are characteristic of halogenated nitrophenol compounds. Both experimental and predicted values have been reported in the literature.

Physical Properties

Table 2: Physical Properties

PropertyValueNotes
Physical StateSolidAt room temperature
Melting Point82-84°CExperimental
Boiling Point254.4±35.0°CPredicted
Density2.021±0.06 g/cm³Predicted
LogP3.0Partition coefficient
Topological Polar Surface Area66.1 Ų
Molecular Complexity182Complexity rating

Chemical Properties

The chemical behavior of 2-Iodo-4-methyl-6-nitrophenol is influenced by its functional groups. The hydroxyl group imparts acidic character, while the nitro group enhances this acidity through its electron-withdrawing effect. The iodo substituent adds steric bulk and affects the reactivity patterns of the aromatic ring .

Table 3: Chemical Properties

PropertyValueNotes
pKa5.79±0.38Predicted
Hydrogen Bond Donor Count1Hydroxyl group
Hydrogen Bond Acceptor Count3Nitro and hydroxyl groups
Rotatable Bond Count0

Thermodynamic Properties

Thermodynamic data for 2-Iodo-4-methyl-6-nitrophenol has been computationally predicted using various calculation methods.

Table 4: Thermodynamic Properties

PropertyValueUnitMethod
Gibbs Free Energy of Formation (Δ₍G°)40.26kJ/molJoback Calculation
Enthalpy of Formation (Δ₍H° gas)-85.42kJ/molJoback Calculation
Enthalpy of Fusion (Δ₍usH°)28.70kJ/molJoback Calculation
Enthalpy of Vaporization (Δ₍apH°)73.75kJ/molJoback Calculation
Critical Pressure (P₍)4756.24kPaJoback Calculation
Critical Temperature (T₍)1010.62KJoback Calculation
Critical Volume (V₍)0.456m³/kmolJoback Calculation

Heat Capacity

Temperature-dependent heat capacity values have been calculated for the gaseous state of 2-Iodo-4-methyl-6-nitrophenol.

Table 5: Ideal Gas Heat Capacity at Different Temperatures

Temperature (K)C₍,gas (J/mol×K)
721.80292.11
769.94300.09
818.07307.54
866.21314.61
914.35321.48
962.48328.30
1010.62335.23

These values were calculated using the Joback method and show the expected increase in heat capacity with rising temperature .

Spectroscopic Characteristics

Spectroscopic data for 2-Iodo-4-methyl-6-nitrophenol provides valuable information for structural confirmation and purity assessment.

Infrared Spectroscopy

Gas phase IR spectroscopy data for 2-Iodo-4-methyl-6-nitrophenol is available in the NIST WebBook, indicating characteristic absorption bands for the functional groups present in the molecule . The spectrum shows distinctive absorption patterns related to the phenolic O-H stretch, aromatic C-H stretches, nitro group vibrations, and C-I bond frequencies .

Related Compounds

Understanding structural analogs of 2-Iodo-4-methyl-6-nitrophenol provides context for its chemical behavior and potential applications.

Structural Analogs

Some structurally related compounds include:

  • 2-Methyl-6-nitrophenol - Lacks the iodo substituent but maintains the methyl and nitro group positioning

  • 2-Iodo-4-nitrophenol - Lacks the methyl group but contains the iodo and nitro substituents

  • 2,6-Diiodo-4-nitrophenol - Has an additional iodo group at position 6 instead of a methyl group

The preparation methods for these related compounds, such as the process for 2-methyl-6-nitrophenol described in a patent document, may provide insights into potential synthesis routes for 2-Iodo-4-methyl-6-nitrophenol .

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